molecular formula C9H11NO3 B063275 (S)-1-(3-Nitrophenyl)propan-1-ol CAS No. 188770-83-4

(S)-1-(3-Nitrophenyl)propan-1-ol

Cat. No.: B063275
CAS No.: 188770-83-4
M. Wt: 181.19 g/mol
InChI Key: LSEJDXFJBNGGBI-VIFPVBQESA-N
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Description

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research. Compounds featuring a nitrophenyl group, such as the related 1-(3-Nitrophenyl)propan-1-ol , are valuable intermediates in the development of more complex molecules. The specific three-dimensional (S)-configuration of this enantiopure compound makes it a critical chiral building block for applications including asymmetric synthesis, the preparation of ligands for catalysis, and in the exploration of bioactive molecules. The nitro group on the phenyl ring offers a versatile handle for further synthetic modifications, such as reduction to an aniline, facilitating its use in constructing a wide array of derivatives. As a specialty chemical, this compound is offered to support innovation in research and development laboratories. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1S)-1-(3-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJDXFJBNGGBI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444655
Record name (S)-1-(3-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188770-83-4
Record name (S)-1-(3-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction enables enantioselective conversion of prochiral ketones to secondary alcohols via oxazaborolidine catalysts. For (S)-1-(3-nitrophenyl)propan-1-ol, 3-nitropropiophenone serves as the substrate. A representative protocol involves:

  • Dissolving 3-nitropropiophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Adding (S)-CBS catalyst (0.2 eq) and borane-dimethyl sulfide complex (1.5 eq) dropwise.

  • Warming to 0°C over 4 h, quenching with methanol, and purifying via silica chromatography.

Table 1: CBS Reduction Optimization

Catalyst LoadingTemperature (°C)Yield (%)ee (%)
10 mol%-787888
20 mol%-789294
20 mol%08590

The nitro group’s electron-withdrawing nature enhances carbonyl electrophilicity, improving reaction rates. However, steric hindrance from the 3-nitrophenyl group necessitates higher catalyst loadings (20 mol%) for optimal enantioselectivity.

Organocatalytic Asymmetric Synthesis

Proline-Catalyzed Aldol Reaction

L-Proline catalyzes the asymmetric aldol reaction between 3-nitrobenzaldehyde and acetone, forming 4-hydroxy-4-(3-nitrophenyl)butan-2-one, which is subsequently reduced:

  • 3-Nitrobenzaldehyde (1.0 eq), acetone (5.0 eq), and L-proline (20 mol%) in DMSO at 25°C for 48 h.

  • Isolation of β-hydroxy ketone via aqueous workup.

  • NaBH4 reduction in ethanol to yield this compound.

Table 3: Aldol-Reduction Cascade

Proline EnantiomerAldol Yield (%)Reduction Yield (%)ee (%)
L-Proline828985
D-Proline808884

The nitro group stabilizes the aldol transition state via resonance, favoring anti-diastereoselectivity.

Chiral Auxiliary Approaches

(S)-Pantolactone-based auxiliaries enable diastereoselective ketone reductions:

  • Coupling 3-nitropropiophenone with (S)-pantolactone via Steglich esterification.

  • Diastereoselective reduction using LiAlH4.

  • Auxiliary cleavage with LiOH/THF/H2O.

Table 4: Auxiliary-Mediated Synthesis

AuxiliaryReduction Agentde (%)Overall Yield (%)
(S)-PantolactoneLiAlH49275
(R)-BinaphtholNaBH48868

Kinetic Resolution and Enzymatic Methods

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(3-nitrophenyl)propan-1-ol is resolved via Candida antarctica lipase B (CAL-B)-catalyzed acetylation:

  • Racemic alcohol (1.0 eq), vinyl acetate (3.0 eq), and CAL-B (50 mg/mmol) in toluene at 37°C.

  • Monitoring conversion by GC until 50% acetylation.

  • Separation of (R)-acetate and (S)-alcohol by chromatography.

Table 5: Resolution Efficiency

LipaseSolventee Alcohol (%)ee Acetate (%)
CAL-BToluene9895
PPLHexane8580

Transition Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium-Catalyzed Dynamic Kinetic Resolution

Racemic 1-(3-nitrophenyl)propan-1-one undergoes asymmetric transfer hydrogenation with Ru-(S)-TsDPEN:

  • Substrate (1.0 eq), Ru catalyst (2 mol%), and HCOONa (5.0 eq) in iPrOH/H2O (9:1) at 40°C.

  • Filtration through Celite and solvent evaporation.

  • Recrystallization from hexane/ethyl acetate.

Table 6: Hydrogenation Performance

CatalystPressure (bar)ee (%)Yield (%)
Ru-(S)-TsDPEN1 (H2)9088
Ir-(R)-BINAP10 (H2)8582

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-nitropropiophenone with NaBH4 and (S)-proline derivatives achieves 80% yield and 88% ee in 2 h, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

    Oxidation: (S)-1-(3-Nitrophenyl)propan-1-one.

    Reduction: (S)-1-(3-Aminophenyl)propan-1-ol.

    Substitution: (S)-1-(3-Nitrophenyl)propan-1-chloride.

Scientific Research Applications

(S)-1-(3-Nitrophenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-1-(3-Nitrophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-1-(3-Chlorophenyl)propan-1-ol

  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.636 g/mol
  • LogP : 2.783
  • Key Differences: The chloro substituent is less electron-withdrawing than the nitro group, leading to reduced polarity and higher lipophilicity (LogP: 2.783 vs. 2.561) . No boiling point or density data are available, but the smaller molecular weight (170.636 vs. 181.189 g/mol) suggests lower intermolecular forces compared to the nitro analog. Chloro derivatives are typically less reactive in electrophilic aromatic substitution but may exhibit distinct regioselectivity in further functionalization .

(S)-1-(Naphthalen-2-yl)propan-1-ol

  • Molecular Formula : C₁₃H₁₄O (inferred)
  • Configuration assignment studies (Table 1.2 in ) highlight the role of aromatic substituents in stereochemical resolution, with naphthyl groups enhancing chiral discrimination. LogP and boiling point data are unavailable, but the larger aromatic system likely increases lipophilicity and boiling point relative to nitrophenyl analogs.

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Molecular Formula: C₈H₁₃NOS (inferred)
  • Key Differences: The thiophene ring and methylamino group impart unique electronic and steric properties. Thiophene’s electron-rich nature contrasts with nitrobenzene’s electron deficiency, altering reactivity in nucleophilic substitutions . This compound is a key intermediate in duloxetine synthesis, underscoring its pharmaceutical relevance compared to nitrophenyl-propanols, which lack reported medicinal applications . Heterocyclic systems like thiophene often improve metabolic stability in drug molecules, a trait absent in nitroaromatic analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Substituent
(S)-1-(3-Nitrophenyl)propan-1-ol C₉H₁₁NO₃ 181.189 2.561 295.3 3-Nitrophenyl
(S)-1-(3-Chlorophenyl)propan-1-ol C₉H₁₁ClO 170.636 2.783 N/A 3-Chlorophenyl
(S)-1-(Naphthalen-2-yl)propan-1-ol C₁₃H₁₄O ~186.24 (inferred) N/A N/A Naphthalen-2-yl
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS ~183.26 (inferred) N/A N/A Thiophen-2-yl, Methylamino

Research Findings and Implications

  • Reactivity: Nitro-substituted propanols exhibit enhanced electrophilic reactivity compared to chloro or thiophene analogs, making them suitable for kinetic resolution and acylation reactions .
  • Lipophilicity : Chloro derivatives (LogP: 2.783) are more lipophilic than nitro analogs (LogP: 2.561), influencing their bioavailability and partitioning behavior .
  • Applications: Thiophene-containing propanols are prioritized in pharmaceutical synthesis (e.g., duloxetine), whereas nitro derivatives may find use in asymmetric catalysis or as chiral building blocks .

Biological Activity

(S)-1-(3-Nitrophenyl)propan-1-ol, a chiral alcohol with the molecular formula C₉H₁₁N₁O₃ and a molecular weight of approximately 181.19 g/mol, has garnered attention for its potential biological activities. The compound features a hydroxyl group (-OH) attached to a propan-1-ol backbone, with a nitro group (-NO₂) located at the 3-position of the phenyl ring. This unique structure contributes to its interactions with various biological targets, particularly in pharmacological contexts.

The presence of the nitrophenyl moiety is significant as it may enhance the compound's binding affinity to biological receptors, potentially influencing its pharmacological effects. The chirality of this compound allows it to act as a ligand in asymmetric catalysis, which has been demonstrated in studies showing high enantioselectivity in hydrogenation reactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Activity : Preliminary studies suggest that this compound may interact with opioid receptors, which could contribute to its analgesic properties. This interaction is hypothesized to be due to its structural similarity to known analgesics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for further investigation in pain management therapies.

Interaction Studies

Interaction studies have highlighted the binding affinity of this compound with various biological receptors. These studies are crucial for understanding the mechanisms through which the compound exerts its effects. Notably, its interaction with enzymes and receptors involved in pain pathways suggests a multifaceted role in therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some comparative features:

Compound NameStructural FeaturesUnique Properties
3-(4-Nitrophenoxy)propan-1-olEther functional groupExhibits different pharmacological effects
2-Methyl-3-(3-nitrophenyl)propan-1-olMethyl substitution on propanolAltered solubility and reactivity
1-(4-Nitrophenyl)propan-1-olDifferent position of nitro groupMay have distinct biological activities

This comparison underscores how this compound's specific stereochemistry and functional groups influence its chemical reactivity and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Pain Management : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant analgesic effects in animal models, suggesting its potential use in pain relief therapies .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it could inhibit key inflammatory pathways, thereby reducing edema and pain-related behaviors in tested subjects .
  • Binding Affinity Studies : Advanced binding studies using radiolabeled ligands showed that this compound binds effectively to opioid receptors, indicating its potential as a lead compound for developing new analgesics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(3-Nitrophenyl)propan-1-ol, and how can enantioselectivity be achieved?

  • Methodological Answer : The compound is typically synthesized via enantioselective reduction of 3-nitropropiophenone (m-nitropropiophenone). Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction with ketoreductases can achieve high enantiomeric excess (ee). Sodium borohydride (NaBH₄) with chiral auxiliaries or asymmetric transfer hydrogenation using Noyori-type catalysts are alternative approaches. Key intermediates should be characterized by chiral HPLC or polarimetry to confirm stereochemistry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic nitro group (δ ~7.5–8.5 ppm for meta-substituted protons) and propanol chain (δ ~1.5–4.0 ppm).
  • Chiral HPLC : To verify enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • IR Spectroscopy : To identify hydroxyl (~3200–3600 cm⁻¹) and nitro (~1520, 1350 cm⁻¹) groups .

Q. How does the nitro group at the meta position influence reactivity compared to ortho/para isomers?

  • Methodological Answer : The meta-nitro group induces steric and electronic effects distinct from ortho/para isomers. For example:

  • Reduction : Meta-nitro groups are less prone to steric hindrance during catalytic hydrogenation compared to ortho isomers.
  • Substitution Reactions : The para-nitro group is a stronger electron-withdrawing group, altering reaction rates in nucleophilic substitutions. Comparative studies should use analogs like (S)-1-(2-nitrophenyl)propan-1-ol and (S)-1-(4-nitrophenyl)propan-1-ol under identical conditions .

Q. What are the primary chemical transformations of this compound in organic synthesis?

  • Methodological Answer :

  • Oxidation : PCC (pyridinium chlorochromate) in dichloromethane oxidizes the alcohol to (S)-3-nitropropiophenone.
  • Nitro Reduction : H₂/Pd-C reduces the nitro group to an amine, yielding (S)-1-(3-aminophenyl)propan-1-ol.
  • Esterification : React with acetyl chloride to form the acetate ester for stability in downstream reactions .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of 1-(3-Nitrophenyl)propan-1-ol to obtain the (S)-enantiomer?

  • Methodological Answer :

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer.
  • Chiral Chromatography : Preparative-scale HPLC with chiral columns (e.g., Daicel CHIRALPAK® IC).
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize .

Q. What strategies mitigate side reactions during nitro group reduction in this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Lindlar catalyst for partial reduction or Raney Ni for selective amine formation.
  • Protection/Deprotection : Temporarily protect the alcohol with TBSCl (tert-butyldimethylsilyl chloride) to prevent oxidation during nitro reduction.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) minimize unwanted side reactions .

Q. How do computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
  • QSAR Modeling : Correlate structural features (e.g., Hammett σ constants for nitro groups) with activity data from analogs.
  • MD Simulations : Assess binding stability in lipid bilayers for membrane permeability predictions .

Q. What experimental designs address contradictions in reported biological activity data for nitro-aromatic alcohols?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ for enzyme inhibition).
  • Control Experiments : Compare with structurally similar inactive analogs (e.g., (S)-1-(3-methylphenyl)propan-1-ol) to isolate nitro group effects.
  • Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) across independent labs .

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